molecular formula C16H33N3OSn B13628583 1-(Methoxymethyl)-5-(tributylstannyl)-1H-triazole

1-(Methoxymethyl)-5-(tributylstannyl)-1H-triazole

Cat. No.: B13628583
M. Wt: 402.2 g/mol
InChI Key: NYAZVLGIRTVRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a triazole ring substituted with a methoxymethyl group and a tributylstannyl group. The presence of the stannyl group makes it particularly useful in various synthetic applications, including cross-coupling reactions.

Preparation Methods

Chemical Reactions Analysis

1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as tributyltin hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the stannyl group. This group can undergo homolytic cleavage to form radicals, which then participate in further reactions. The triazole ring can also interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other stannylated triazoles and related heterocycles. For example:

The uniqueness of 1-(methoxymethyl)-5-(tributylstannyl)-1H-1,2,3-triazole lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C16H33N3OSn

Molecular Weight

402.2 g/mol

IUPAC Name

tributyl-[3-(methoxymethyl)triazol-4-yl]stannane

InChI

InChI=1S/C4H6N3O.3C4H9.Sn/c1-8-4-7-3-2-5-6-7;3*1-3-4-2;/h2H,4H2,1H3;3*1,3-4H2,2H3;

InChI Key

NYAZVLGIRTVRSX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=NN1COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.